molecular formula C8H8ClFO B7944653 2-Chloro-3-ethyl-4-fluorophenol

2-Chloro-3-ethyl-4-fluorophenol

Cat. No.: B7944653
M. Wt: 174.60 g/mol
InChI Key: NRDGXUCHWCZKTE-UHFFFAOYSA-N
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Description

2-Chloro-3-ethyl-4-fluorophenol is an organic compound with the molecular formula C8H8ClFO It is a derivative of phenol, characterized by the presence of chlorine, ethyl, and fluorine substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethyl-4-fluorophenol typically involves the halogenation and alkylation of phenol derivatives. One common method includes the chlorination of 3-ethyl-4-fluorophenol using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-ethyl-4-fluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the halogen substituents using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Substitution: Formation of 3-ethyl-4-fluorophenol derivatives with various functional groups.

    Oxidation: Formation of 2-chloro-3-ethyl-4-fluoroquinone.

    Reduction: Formation of 3-ethyl-4-fluorophenol.

Scientific Research Applications

2-Chloro-3-ethyl-4-fluorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-ethyl-4-fluorophenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the halogen substituents can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    2-Chloro-4-fluorophenol: Similar structure but lacks the ethyl group, leading to different chemical and biological properties.

    3-Chloro-2-ethyl-4-fluorophenol: Similar structure with a different position of the chlorine atom, affecting its reactivity and applications.

    3-Chloro-4-fluorophenol: Lacks the ethyl group, resulting in different physical and chemical properties.

Uniqueness: 2-Chloro-3-ethyl-4-fluorophenol is unique due to the specific arrangement of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both chlorine and fluorine atoms, along with the ethyl group, makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

2-chloro-3-ethyl-4-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-2-5-6(10)3-4-7(11)8(5)9/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDGXUCHWCZKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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